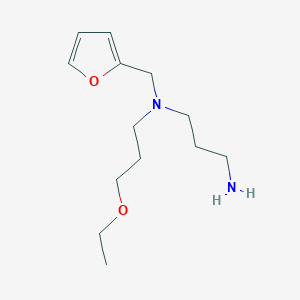![molecular formula C12H13NO5 B3082094 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid CAS No. 1119451-00-1](/img/structure/B3082094.png)
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid
Descripción general
Descripción
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid is a complex organic compound featuring a furoic acid core linked to a 3,5-dimethylisoxazole moiety through a methoxy methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole moiety. This can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) catalysts . The furoic acid core can be synthesized via the oxidation of furfural using common oxidizing agents such as potassium permanganate or nitric acid . The final step involves linking the two moieties through a methoxy methyl bridge, which can be accomplished using standard etherification techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition and oxidation steps, as well as the development of efficient purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furoic acid moiety can be further oxidized to produce more complex carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Higher carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid involves its interaction with specific molecular targets. The isoxazole moiety can mimic acetyl-lysine, allowing it to bind to bromodomains and disrupt protein-protein interactions . This can lead to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the furoic acid moiety.
Furoic Acid: Contains the furoic acid core but lacks the isoxazole moiety.
Muscimol: Contains an isoxazole ring but differs in its substitution pattern and biological activity.
Uniqueness
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid is unique due to its combination of the furoic acid and isoxazole moieties, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7-10(8(2)18-13-7)6-16-5-9-3-4-11(17-9)12(14)15/h3-4H,5-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIXDPQOKVUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156699 | |
| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-00-1 | |
| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082016.png)


![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)
![[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid](/img/structure/B3082055.png)


![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)
![3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B3082083.png)
![(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid](/img/structure/B3082087.png)
![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)


![3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082123.png)
